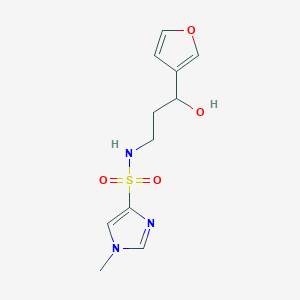

![molecular formula C14H15N5OS B2920453 5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-75-7](/img/structure/B2920453.png)

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

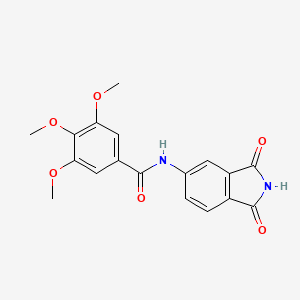

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the triazolopyrimidine class of compounds and has been shown to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Anticancer Agents

The structural motif of thiazole, which is present in the compound’s structure, has been associated with a wide range of medicinal properties, including anticancer activity . Thiazole derivatives have been shown to exhibit efficacy against breast cancer cell lines, suggesting that our compound of interest could be explored for its potential antitumor properties .

Antimicrobial and Antiviral Applications

Thiazole derivatives also display antibacterial and antiviral activities . This implies that the compound could be investigated for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as viruses like Herpes simplex .

OLED Material Design

The [1,2,4]triazolo[4,3-a]pyrimidine structure has been used in the design of efficient light-emitting materials for phosphorescent OLED (Organic Light-Emitting Diode) devices. This application is significant in the field of electronics and display technologies .

Explosive Materials

Some derivatives of [1,2,4]triazolo[4,3-b]pyrimidines have been identified as potential secondary explosives due to their insensitivity to external stimuli and good detonation performance . This suggests that our compound could be modified for applications in the field of materials science, particularly in developing safer explosive materials .

Enzyme Inhibition

The compound’s class has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . These activities are important in the development of drugs for diseases such as glaucoma and Alzheimer’s disease, respectively .

Orientations Futures

: Multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials : A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) : Synthesis, structure, and fluorescence properties of coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand

Mécanisme D'action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been identified as potential c-met kinase inhibitors . The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might inhibit the activity of its target protein, potentially the c-met kinase . This inhibition could lead to a decrease in the signaling pathways that promote cell growth and survival .

Biochemical Pathways

If the compound acts as a c-met kinase inhibitor, it would affect pathways related to cell growth, survival, and migration . The inhibition of c-Met kinase can disrupt these pathways, potentially leading to a decrease in tumor growth .

Result of Action

If the compound acts as a c-met kinase inhibitor, it could potentially lead to a decrease in tumor growth .

Propriétés

IUPAC Name |

5-propyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-2-5-11-8-12(20)16-13-17-18-14(19(11)13)21-9-10-6-3-4-7-15-10/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXAKOQVSIHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2920374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2920377.png)

![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)

amine](/img/structure/B2920381.png)

![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)

![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)

![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)